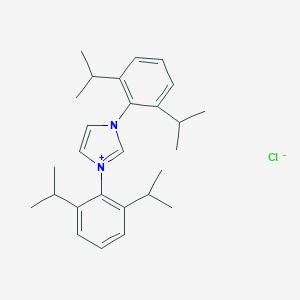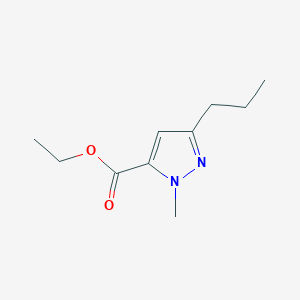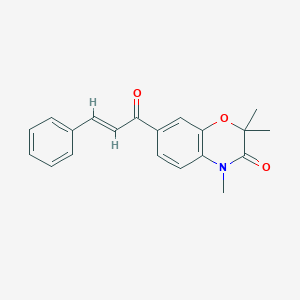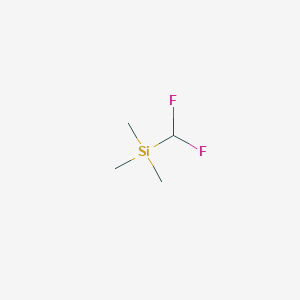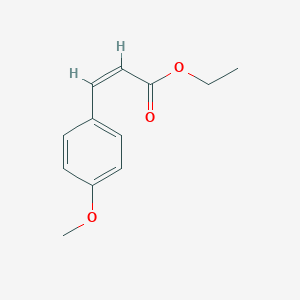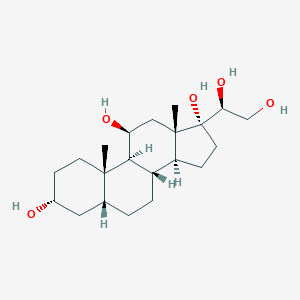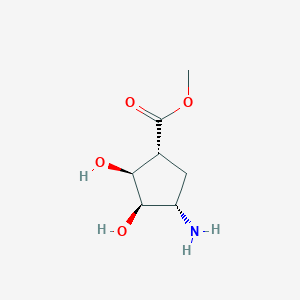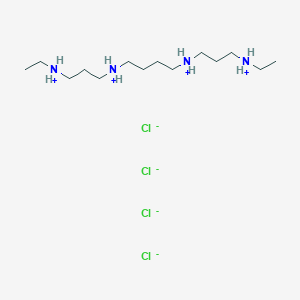
Chlorhydrate de N1,N12-diéthylspermine
Vue d'ensemble
Description
N1,N12-Diethylspermine tetrahydrochloride is a synthetic polyamine analogue known for its potent antineoplastic properties. It is primarily used as an inhibitor of polyamine synthases and a suppressor of mitochondrial DNA synthesis . This compound has shown significant efficacy in cultured cells and animal tumor models, making it a valuable tool in cancer research .
Applications De Recherche Scientifique
N1,N12-Diethylspermine tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other polyamine analogues.
Biology: Investigated for its role in cellular processes involving polyamines.
Medicine: Explored as a potential therapeutic agent for cancer due to its antineoplastic properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
N1,N12-Diethylspermine tetrahydrochloride, also known as BE 343 tetrahydrochloride, primarily targets polyamine synthases . Polyamine synthases are enzymes that play a crucial role in the synthesis of polyamines, which are organic compounds involved in cellular growth and proliferation.
Mode of Action
This compound acts as an inhibitor of polyamine synthases . By inhibiting these enzymes, it disrupts the synthesis of polyamines, thereby affecting cellular processes that rely on these compounds. Additionally, it acts as a suppressor of mitochondrial DNA synthesis , which can further impact cellular function and growth.
Biochemical Pathways
The inhibition of polyamine synthases disrupts the polyamine biosynthesis pathway , leading to a decrease in the levels of polyamines within the cell . This can have downstream effects on various cellular processes, including DNA replication, transcription, and translation, as well as cell growth and proliferation.
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed within the body
Result of Action
As a result of its action, N1,N12-Diethylspermine tetrahydrochloride exhibits antineoplastic activity . It has been shown to be a powerful agent in cultured cells and animal tumors, with an IC50 of 0.2 μM in L1210 cells . This suggests that it may have potential therapeutic applications in the treatment of cancer.
Analyse Biochimique
Biochemical Properties
N1,N12-Diethylspermine tetrahydrochloride plays a crucial role in biochemical reactions. It is known to inhibit polyamine synthases . Polyamine synthases are enzymes involved in the synthesis of polyamines, which are organic compounds that play vital roles in cellular processes such as DNA stabilization, protein synthesis, and cell growth .
Cellular Effects
N1,N12-Diethylspermine tetrahydrochloride has profound effects on various types of cells and cellular processes. It acts as a powerful antineoplastic agent, meaning it inhibits the growth of neoplastic cells or tumors . It also suppresses mitochondrial DNA synthesis, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N1,N12-Diethylspermine tetrahydrochloride involves its interaction with biomolecules and its influence on gene expression. As an inhibitor of polyamine synthases, it prevents the synthesis of polyamines, thereby affecting cellular processes that rely on these compounds . It also suppresses mitochondrial DNA synthesis, which can lead to changes in gene expression .
Metabolic Pathways
N1,N12-Diethylspermine tetrahydrochloride is involved in the metabolic pathway of polyamine synthesis, where it acts as an inhibitor of polyamine synthases
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N12-Diethylspermine tetrahydrochloride involves the ethylation of spermine. The reaction typically requires the use of ethyl iodide or ethyl bromide as the ethylating agents, in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethylating agent.
Industrial Production Methods
Industrial production of N1,N12-Diethylspermine tetrahydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N12-Diethylspermine tetrahydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce simpler amine compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N11-Diethylnorspermine tetrahydrochloride: Another polyamine analogue with similar inhibitory effects on polyamine synthases.
N1,N12-Bis(ethyl)spermine: Known for its combined regulation of arginine and S-adenosylmethionine decarboxylases.
Uniqueness
N1,N12-Diethylspermine tetrahydrochloride stands out due to its potent antineoplastic activity and its ability to selectively deplete mitochondrial DNA . This unique mechanism of action makes it a valuable compound in cancer research and therapy .
Propriétés
IUPAC Name |
N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34N4.4ClH/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2;;;;/h15-18H,3-14H2,1-2H3;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYOBNRPMHJGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCCCCNCCCNCC.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H38Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


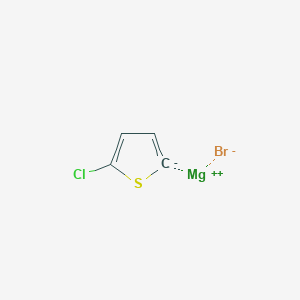
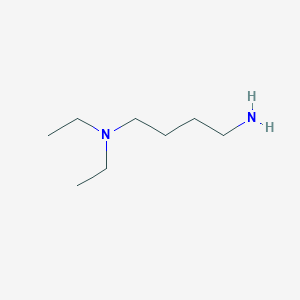
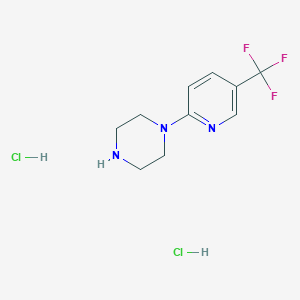
![Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy-](/img/structure/B44983.png)
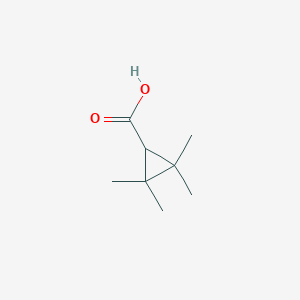
![2-[(2-Chloro-5-methylphenoxy)methyl]oxirane](/img/structure/B44988.png)
